

Comparative Reactivity of 4-Ethylphenetole and 4-Ethylanisole in Electrophilic Aromatic Substitution

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Compound of Interest

Compound Name: **4-Ethylphenetole**

Cat. No.: **B073628**

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This guide provides a comparative analysis of the reactivity of **4-Ethylphenetole** and 4-ethylanisole in the context of electrophilic aromatic substitution (EAS) reactions. The selection of one of these reagents over the other in a synthetic pathway can be influenced by subtle differences in their reaction rates and product distributions, stemming from the electronic and steric properties of their respective alkoxy groups. This document outlines these differences, supported by established chemical principles, and provides detailed experimental protocols for key reactions.

Theoretical Comparison of Reactivity

Both **4-Ethylphenetole** and 4-ethylanisole are activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkoxy group. The oxygen atom's lone pairs of electrons participate in resonance with the aromatic ring, increasing the electron density at the ortho and para positions.^[1] This makes both compounds ortho, para-directing.^[2] The primary differences in their reactivity arise from the electronic and steric distinctions between the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups.

Electronic Effects: The ethyl group in the ethoxy substituent of **4-Ethylphenetole** is slightly more electron-donating (positive inductive effect) than the methyl group in the methoxy substituent of 4-ethylanisole. This marginally increases the electron-donating ability of the

ethoxy group compared to the methoxy group. Consequently, **4-Ethylphenetole** is expected to be slightly more reactive towards electrophiles than 4-ethylanisole.

Steric Effects: The ethoxy group is bulkier than the methoxy group. This increased steric hindrance in **4-Ethylphenetole** can influence the regioselectivity of the reaction, particularly at the ortho position.^[2] Attack at the position ortho to the larger ethoxy group is more sterically hindered, which may lead to a higher para/ortho product ratio compared to 4-ethylanisole, especially with bulky electrophiles.^[3]

Data Presentation

The following tables summarize the physical properties and a qualitative comparison of the expected reactivity of **4-Ethylphenetole** and 4-ethylanisole in common electrophilic aromatic substitution reactions. Please note that direct quantitative comparative studies were not readily available in the reviewed literature; therefore, the relative reactivity and product ratios are predicted based on established chemical principles.

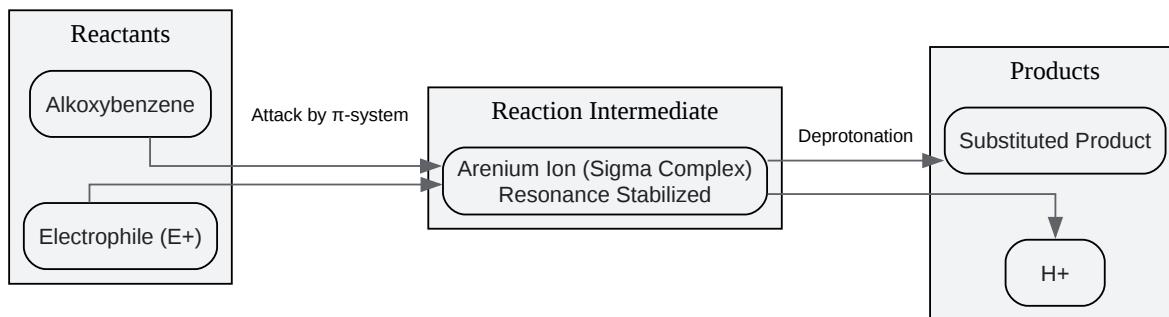
Table 1: Physical Properties

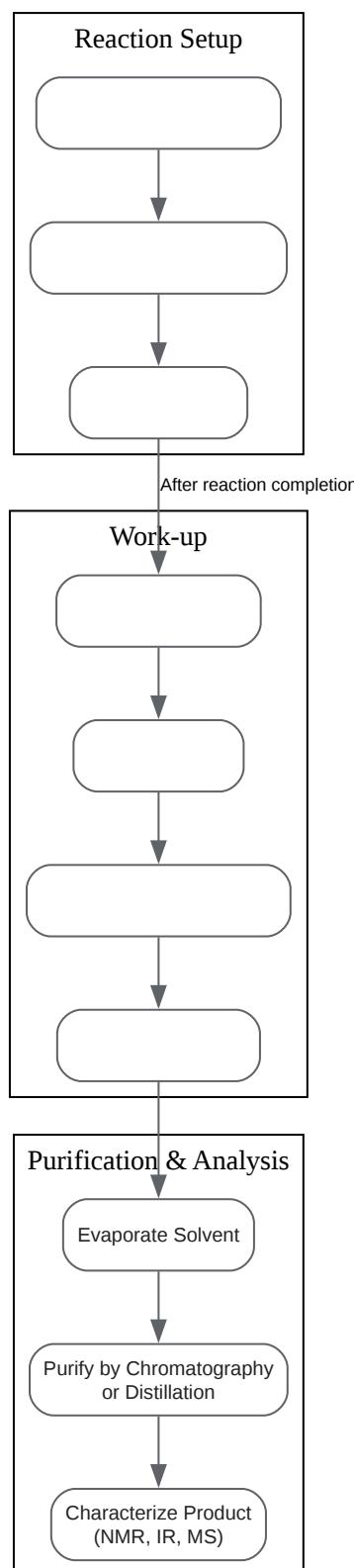
Property	4-Ethylphenetole	4-Ethylanisole
CAS Number	1585-06-4	1515-95-3
Molecular Formula	C10H14O	C9H12O
Molecular Weight	150.22 g/mol	136.19 g/mol
Boiling Point	~205-207 °C	~195-196 °C
Density	~0.945 g/mL	~0.958 g/mL

Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution

Reaction	Reagents	Predicted Relative Rate	Predicted Major Product(s) & Regioselectivity
Nitration	HNO ₃ , H ₂ SO ₄	4-Ethylphenetole > 4-Ethylanisole	1-Ethoxy-4-ethyl-2-nitrobenzene & 1-Ethoxy-4-ethyl-3-nitrobenzene (Higher para/ortho ratio for 4-Ethylphenetole)
Bromination	Br ₂ , FeBr ₃	4-Ethylphenetole > 4-Ethylanisole	1-Bromo-4-ethoxy-2-ethylbenzene & 1-Bromo-2-ethoxy-4-ethylbenzene (Higher para/ortho ratio for 4-Ethylphenetole)
Friedel-Crafts Acylation	CH ₃ COCl, AlCl ₃	4-Ethylphenetole > 4-Ethylanisole	1-(4-Ethoxy-3-ethylphenyl)ethanone (Predominantly para to the ethoxy group due to steric hindrance)

Mandatory Visualization



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